(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
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Overview
Description
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a thiazole ring fused with a benzene ring, substituted with chlorine atoms and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol with a suitable carbonyl compound under acidic or basic conditions.
Chlorination: The benzo[d]thiazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
Formation of the Ylidene Isobutyramide Moiety: The final step involves the condensation of the chlorinated and methylated benzo[d]thiazole with isobutyric acid or its derivatives under dehydrating conditions to form the ylidene isobutyramide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low to moderate temperatures.
Substitution: Sodium methoxide, potassium thiolate; polar aprotic solvents; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. It is investigated for its antimicrobial and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design targeting specific enzymes and receptors.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, leading to disruption of essential metabolic pathways. In cancer cells, the compound may induce apoptosis by interfering with signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide
- (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide
Uniqueness
(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide stands out due to its specific substitution pattern and the presence of the isobutyramide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, solubility, and bioactivity, which are crucial for its effectiveness in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-6(2)11(17)15-12-16(3)10-8(14)4-7(13)5-9(10)18-12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUVAFTXRKKISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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